(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDHGBVAOBPLIY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855935 | |
| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917344-15-1 | |
| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Disclaimer: This document has been compiled to provide a comprehensive overview of the physical properties of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate. It is important to note that publicly available, experimentally verified data for this specific compound is limited. Therefore, this guide integrates predicted data with established scientific principles and data from analogous compounds to offer a robust profile for research and development purposes. All users should independently verify critical data through experimentation.
Introduction and Chemical Identity
This compound is a chiral piperidine derivative that holds significant interest as a building block in medicinal chemistry and drug development. Its rigid, stereochemically defined scaffold, combined with the orthogonal protecting groups (tert-butoxycarbonyl on the nitrogen and an ethyl ester), makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly for targeting enzymes and receptors where specific stereochemistry is crucial for bioactivity.
The 5-oxo functionality provides a reactive handle for a variety of chemical transformations, allowing for further elaboration of the piperidine ring. The N-Boc group ensures stability during many synthetic steps and can be deprotected under acidic conditions, while the ethyl ester can be hydrolyzed or transesterified, offering a strategic approach to sequential modifications.
Table 1: Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 917344-15-1 | [1] |
| Molecular Formula | C₁₃H₂₁NO₅ | [1] |
| Molecular Weight | 271.31 g/mol | [2] |
| Canonical SMILES | CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C | [1] |
| InChI Key | O=C(N1CCC(C1)=O)OC(C)(C)C | [1] |
Physical and Chemical Properties
Direct experimental values for many of the physical properties of this compound are not widely published. The following sections provide a combination of predicted data and expected properties based on structurally similar compounds.
Predicted Physicochemical Data
Computational models provide a valuable starting point for understanding the compound's characteristics. The data presented in Table 2 is derived from such predictions and should be used as a guideline for experimental design.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 364.6 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.152 g/cm³ | [3] |
| pKa | -3.59 ± 0.40 | [3] |
Expected Physical State, Appearance, and Solubility
Based on its molecular weight and the presence of polar functional groups, this compound is expected to be a high-boiling liquid or a low-melting solid at room temperature. Its appearance is likely to be a colorless to pale yellow oil or crystalline solid.
The solubility profile is dictated by the interplay of its polar ester and ketone functionalities and its nonpolar tert-butyl and ethyl groups. It is expected to exhibit good solubility in a range of common organic solvents.
Table 3: Expected Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | The compound's polarity is well-matched with these solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective at solvating the ester and Boc groups. |
| Esters | Ethyl acetate | High | "Like dissolves like" principle applies due to shared ester functionality. |
| Alcohols | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the solvent can enhance solubility. |
| Apolar Solvents | Hexanes, Toluene | Low to Moderate | The polar groups limit solubility in highly nonpolar media. |
| Aqueous Solvents | Water | Low | The large nonpolar groups (tert-butyl, piperidine ring) will limit aqueous solubility. |
Experimental Protocols for Physical Property Determination
For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are recommended. These methods are designed to be self-validating and provide a clear rationale for each step.
Melting Point Determination
A sharp and defined melting point is a primary indicator of a crystalline solid's purity. A broad melting range typically suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Profile: The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analytical techniques.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethyl acetate, dichloromethane, hexanes).
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of small vials.
-
Solvent Addition: The chosen solvent is added dropwise to each vial with agitation (e.g., vortexing) until the solid dissolves completely. The volume of solvent required is recorded.
-
Classification: Solubility can be classified based on the amount of solvent required (e.g., <1 mL: very soluble; 1-10 mL: soluble; >10 mL: sparingly soluble).
Spectroscopic Profile
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the ethyl group (a quartet and a triplet), and a series of multiplets for the diastereotopic protons of the piperidine ring. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the adjacent carbonyl and carbamate groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the ketone and the two ester groups (in the range of 170-210 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl group and the piperidine ring.
Standard Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques (e.g., COSY, HSQC) can be employed to confirm the connectivity of the molecule.
Caption: General Workflow for NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone, the carbamate, and the ester functionalities.
Expected IR Absorption Bands:
-
~1740-1750 cm⁻¹: C=O stretch of the ethyl ester.
-
~1715-1725 cm⁻¹: C=O stretch of the ketone.
-
~1690-1700 cm⁻¹: C=O stretch of the N-Boc carbamate.
-
~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.
-
~1150-1250 cm⁻¹: C-O stretching of the ester and carbamate groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 272.3. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
Synthesis and Purification Strategies
The synthesis of N-Boc protected piperidine derivatives is well-established in the literature. A plausible synthetic approach to this compound would likely involve the use of a chiral starting material, such as a derivative of glutamic acid, to install the desired stereochemistry at the C2 position. The piperidine ring could be formed through a Dieckmann condensation or a similar cyclization strategy.
Purification of the final product would typically be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions would be assessed by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
Safety, Handling, and Storage
-
Potential Hazards: May cause skin and eye irritation. Harmful if swallowed.
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C under an inert atmosphere to prevent degradation.[1]
Conclusion
This compound is a valuable chiral building block for synthetic and medicinal chemistry. This guide provides a comprehensive overview of its known and predicted physical properties, along with standard methodologies for their experimental determination. Researchers are encouraged to use this information as a foundation for their work and to perform their own analytical characterization to confirm the identity and purity of their materials.
References
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC - NIH. Available at: [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. Available at: [Link]
-
1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | C13H21NO5 - PubChem. Available at: [Link]
-
1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | C12H19NO5 - PubChem. Available at: [Link]
-
This compound - Lead Sciences. Available at: [Link]
-
Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 - PubChem. Available at: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. Available at: [Link]
- PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA - Google Patents.
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - MDPI. Available at: [Link]
-
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5 - PubChem. Available at: [Link]
Sources
An In-Depth Technical Guide to (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate: A Key Chiral Building Block in Drug Discovery
Introduction: The Significance of Chiral Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. The introduction of chirality into the piperidine core further expands its chemical space, allowing for precise interactions with biological targets. One such chiral building block of significant interest is (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, a versatile intermediate for the synthesis of complex molecules, particularly in the development of antiviral and anticancer agents.[2][3]
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the synthetic strategy, emphasizing the chemical principles that underpin the chosen methodology, and explore the reactivity of this valuable compound.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 917344-15-1, possesses a unique combination of functional groups that contribute to its synthetic utility. The molecule features a piperidine ring with a ketone at the 5-position, a chiral center at the 2-position with (R)-configuration, an N-Boc protecting group, and an ethyl ester at the 2-position.
The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen atom, preventing its participation in unwanted side reactions while allowing for its selective removal under acidic conditions. The ethyl ester at the C-2 position provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. The ketone at the C-5 position is a key reactive site, enabling a variety of chemical transformations including reduction, reductive amination, and olefination.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₅ | |
| Molecular Weight | 271.31 g/mol | [4] |
| CAS Number | 917344-15-1 | |
| Appearance | Expected to be a colorless oil or a low-melting solid | - |
| Purity | Commercially available up to 98% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Enantioselective Synthesis: A Step-by-Step Protocol and Mechanistic Insights
The enantioselective synthesis of this compound is crucial for its application in the synthesis of chiral drugs. The most logical and widely employed strategy for the construction of the 5-oxopiperidine-2-carboxylate core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.
The following protocol is a representative method based on established chemical principles for the synthesis of related compounds.
Experimental Protocol
Step 1: N-Boc Protection of (R)-Glutamic Acid
-
To a solution of (R)-Glutamic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (2.5 equivalents) and stir until the solid dissolves.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with a cold 1 M aqueous solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-(R)-glutamic acid as a white solid.
Causality behind Experimental Choices: The use of a mixed solvent system of tert-butanol and water ensures the solubility of both the starting amino acid and the Boc₂O. The basic conditions facilitate the nucleophilic attack of the amino group on the Boc anhydride. Acidification is necessary to protonate the carboxylates and allow for extraction into an organic solvent.
Step 2: Diethyl Esterification
-
Dissolve N-Boc-(R)-glutamic acid (1 equivalent) in absolute ethanol (10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-diethyl 2-(tert-butoxycarbonylamino)pentanedioate.
Causality behind Experimental Choices: Fischer esterification is a classic and efficient method for the esterification of carboxylic acids. The use of a large excess of ethanol drives the equilibrium towards the product side. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Step 3: Dieckmann Condensation
-
To a solution of (R)-diethyl 2-(tert-butoxycarbonylamino)pentanedioate (1 equivalent) in anhydrous toluene (20 volumes), add sodium ethoxide (1.2 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices: The Dieckmann condensation requires a strong base to deprotonate the α-carbon of one of the ester groups, generating an enolate. Sodium ethoxide is a suitable base for this transformation. The intramolecular cyclization is an equilibrium process, and heating is often necessary to drive the reaction to completion. The acidic workup protonates the resulting β-keto ester enolate.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications
The presence of multiple functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
-
Ketone at C-5: The ketone functionality is a key site for derivatization. It can be reduced to the corresponding alcohol, which can then be further functionalized. Reductive amination of the ketone provides access to 5-amino-piperidine derivatives. The ketone can also undergo Wittig-type reactions to introduce carbon-carbon double bonds.
-
N-Boc Group: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine. This free amine can then be acylated, alkylated, or used in other coupling reactions.
-
Ethyl Ester at C-2: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy for incorporating the piperidine scaffold into larger peptide-like molecules.
Caption: Reactivity map of this compound.
Application in Drug Discovery: A Key Intermediate for Antiviral Agents
For instance, the synthesis of Boceprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor, involves a complex bicyclic proline derivative.[5] The core piperidine structure with defined stereochemistry is crucial for its activity. Similarly, Nirmatrelvir (the active component of Paxlovid), an oral antiviral for the treatment of COVID-19, contains a complex bicyclic proline mimetic.[2] The synthesis of these complex scaffolds often relies on chiral piperidine building blocks.
The title compound serves as a valuable starting material for the synthesis of such complex piperidine derivatives. The ketone at the C-5 position can be elaborated to introduce the necessary functionality and stereochemistry required for potent biological activity.
Characterization and Quality Control
The identity and purity of this compound should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the ethyl group (a quartet and a triplet), and the protons on the piperidine ring. The diastereotopic protons of the piperidine ring will likely appear as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ketone, the ester, and the carbamate, in addition to the signals for the aliphatic carbons of the piperidine ring and the protecting groups.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight of the compound.
-
Chiral HPLC: To confirm the enantiomeric purity of the (R)-enantiomer, chiral high-performance liquid chromatography (HPLC) is the method of choice.
Conclusion
This compound is a synthetically valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the presence of multiple, orthogonally reactive functional groups allow for the construction of complex molecular architectures. The Dieckmann condensation provides a reliable route for its synthesis, and its utility as a precursor to complex piperidine scaffolds, particularly in the context of antiviral agents, makes it a compound of high interest to the medicinal chemistry community. This guide provides a foundational understanding of its synthesis and reactivity, empowering researchers to leverage its potential in their own synthetic endeavors.
References
-
PubChem. 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]
- Google P
- Google Patents.
-
UCL Discovery. The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ACS Publications. Optimized Synthesis of a Key Intermediate of Nirmatrelvir. [Link]
-
ResearchGate. Synthesis of P2 intermediate in the synthesis of Boceprevir.. [Link]
-
RSC Publishing. Asymmetric synthesis of substituted NH-piperidines from chiral amines. [Link]
-
ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]
-
Lead Sciences. This compound. [Link]
- Google Patents.
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
- Google Patents.
-
American Chemical Society. A Green High-Yielding 7-Step Synthesis of Nirmatrelvir. [Link]
-
National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
ResearchGate. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. [Link]
-
PubMed. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. [Link]
-
ResearchGate. Asymmetric synthesis of piperidines using the nitro-Mannich reaction. [Link]
-
MDPI. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
American Chemical Society. Design of novel sustainable pathways for the synthesis of the key intermediates of nirmatrelvir. [Link]
-
PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
ResearchGate. Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. [Link]
-
Advanced ChemBlocks. (S)-1-(Boc)-5-oxopiperidine-2-carboxylic acid. [Link]
-
MDPI. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. [Link]
-
Common Organic Chemistry. WO 2012/069948 A1. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]
-
Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. [Link]
-
MDPI. Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9. [Link]
-
PubChem. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | C13H21NO5 | CID 56972878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate CAS number
An In-depth Technical Guide to (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate and its Significance as a Chiral Building Block
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Chiral Piperidines in Drug Discovery
The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products. The introduction of chirality into the piperidine scaffold can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. Chiral piperidine-containing drugs have demonstrated success in various therapeutic areas, underscoring the importance of stereochemistry in drug design. This compound, with its defined stereocenter at the C2 position and orthogonal protecting groups, represents a key intermediate for the synthesis of enantiomerically pure piperidine derivatives.
Molecular Structure and Properties
The fundamental structure of 1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate features a piperidine ring functionalized with a ketone at the 5-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and an ethyl ester at the 2-position. The "(R)" designation specifies the stereochemical configuration at the chiral center C2.
Physicochemical Properties
While specific experimental data for the (R)-enantiomer is scarce, the properties can be inferred from its structure and data available for related compounds.
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C₁₃H₂₁NO₅ | - |
| Molecular Weight | 271.31 g/mol | [2] |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | - |
| Boiling Point | 364.6±42.0 °C (Predicted for the (S)-enantiomer) | [1] |
| Density | 1.152 g/cm³ (Predicted for the (S)-enantiomer) | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this molecule. While a specific spectrum for the (R)-enantiomer is not available, the expected signals are as follows:
-
¹H NMR: Resonances corresponding to the tert-butyl protons, the ethyl group protons (triplet and quartet), and the diastereotopic protons of the piperidine ring. The chemical shift of the proton at the C2 stereocenter would be of particular interest.
-
¹³C NMR: Signals for the carbonyl carbons of the ketone, the ester, and the carbamate, as well as the carbons of the tert-butyl and ethyl groups, and the piperidine ring carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) would confirm the molecular weight.
Synthesis Strategies
The synthesis of enantiomerically pure piperidine derivatives is a key challenge in organic chemistry. Several strategies can be envisioned for the preparation of this compound. A common approach involves the use of a chiral pool starting material or an asymmetric catalytic reaction.
A plausible synthetic route could involve the following key steps:
Sources
Methodological & Application
Step-by-step synthesis of substituted piperidines using (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Application Note: A Practical Guide to the Stereoselective Synthesis of Substituted Piperidines
Utilizing (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate as a Chiral Building Block
Introduction: The Piperidine Scaffold and its Central Role in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals and natural products.[1] Its prevalence is due to its ability to adopt a stable chair conformation, allowing for the precise spatial orientation of substituents that can interact with biological targets. The introduction of chirality into the piperidine scaffold can significantly enhance potency, selectivity, and pharmacokinetic profiles, making the development of stereoselective synthetic routes a critical objective for drug discovery programs.[2]
This application note provides a detailed guide to the synthetic utility of This compound , a versatile and powerful chiral building block. This synthon offers several strategic advantages:
-
Pre-defined Stereochemistry: The fixed (R)-configuration at the C2 position serves as a powerful stereochemical control element for subsequent transformations.
-
Orthogonal Protection: The N-Boc and C2-ethyl ester protecting groups can be selectively removed under different conditions, allowing for sequential functionalization.
-
Reactive Hub: The C5-ketone provides a key site for a wide array of chemical modifications, enabling the generation of diverse libraries of substituted piperidines.
We will explore two fundamental, high-impact transformations of the C5-ketone: a diastereoselective reduction to install a hydroxyl group and a Wittig olefination to introduce a versatile exocyclic double bond.
Workflow Overview: From Chiral Precursor to Functionalized Piperidines
The general synthetic strategy involves leveraging the C2-ester group to direct stereoselective transformations at the C5-ketone. The resulting products can then be further elaborated or deprotected to yield the final target compounds.
Caption: General workflow for the functionalization of the chiral piperidone starting material.
Protocol 1: Diastereoselective Reduction of the C5-Ketone
Principle & Rationale
The conversion of the C5-ketone to a secondary alcohol introduces a second stereocenter. The stereochemical outcome of this reduction is governed by the steric hindrance imposed by the bulky C2-ethoxycarbonyl group. To achieve high diastereoselectivity, a sterically demanding reducing agent is required. Bulky hydride reagents, such as L-Selectride®, will preferentially attack the carbonyl from the face opposite to the C2-substituent (axial attack on the most stable chair conformer), leading predominantly to the cis-(2R,5S)-5-hydroxypiperidine diastereomer.[3]
Sources
Mastering the Purification of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of Purity for a Chiral Building Block
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. As a functionalized piperidine derivative, this molecule serves as a valuable scaffold for the synthesis of a wide array of biologically active compounds. The presence of a ketone, a Boc-protected amine, and an ethyl ester provides multiple handles for chemical modification, while the defined stereochemistry at the C2 position is often crucial for target engagement and pharmacological activity.
Given its role as a critical building block, the purity of this compound is paramount. Impurities, which can include starting materials, byproducts from the synthesis, or diastereomers, can lead to ambiguous biological data, complicate reaction scale-up, and pose challenges in meeting regulatory standards for active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the purification of this important intermediate, drawing upon established principles for the purification of N-Boc protected piperidine derivatives and related heterocyclic compounds.
Physicochemical Properties: Guiding the Purification Strategy
While specific experimental data for this compound is not extensively published, we can infer its properties from analogous structures such as 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate and other N-Boc protected piperidines. These properties are crucial for selecting the appropriate purification techniques.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Weight | ~271.31 g/mol | Suitable for standard purification techniques like silica gel chromatography and crystallization. |
| Polarity | Moderately polar | Dictates the choice of solvents for chromatography and extraction. The ketone, ester, and carbamate groups contribute to its polarity. |
| Hydrogen Bond Acceptors | 5 | Can interact with protic solvents and silica gel. |
| Hydrogen Bond Donors | 0 | Less likely to exhibit strong self-association through hydrogen bonding. |
| Boiling Point | High (likely > 300 °C) | Distillation is not a practical purification method. |
| Solubility | Likely soluble in a range of organic solvents like ethyl acetate, dichloromethane, and acetone. Limited solubility in non-polar solvents like hexanes and potentially water. | Guides the selection of solvent systems for chromatography, extraction, and crystallization. |
| Thermal Stability | The N-Boc group can be labile under strong acidic or high-temperature conditions.[1] | Purification methods should ideally be conducted at or near room temperature. |
Data for molecular weight is based on the related compound 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate.[2]
Purification Workflow: A Decision-Making Guide
The selection of a purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following diagram outlines a typical decision-making workflow.
Caption: A decision-making workflow for selecting a purification method.
I. Aqueous Work-up and Liquid-Liquid Extraction: The First Line of Defense
An initial aqueous work-up is a fundamental and effective first step to remove inorganic salts, water-soluble starting materials, and reagents. The choice of the organic solvent for extraction is critical and should be based on the solubility of the target compound and its immiscibility with water.
Protocol for Aqueous Work-up and Extraction
-
Quenching the Reaction: Once the synthesis is complete, as determined by a suitable monitoring technique like Thin-Layer Chromatography (TLC), cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, it should be carefully neutralized. For many syntheses of N-Boc piperidine derivatives, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common practice.[3]
-
Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Phase Separation: Transfer the mixture to a separatory funnel. Add water or brine to facilitate the separation of the organic and aqueous layers.
-
Extraction: Shake the separatory funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Collection of Organic Layer: Drain the lower layer (the identity of which depends on the relative densities of the organic solvent and the aqueous phase) and collect the organic layer.
-
Back-Extraction (Optional): To maximize the recovery of the product, the aqueous layer can be extracted one or two more times with fresh portions of the organic solvent.
-
Washing the Combined Organic Layers: Combine all the organic extracts and wash them sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acidic impurities.
-
Brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
II. Silica Gel Flash Chromatography: The Workhorse of Purification
Flash column chromatography is the most common and versatile technique for purifying moderately polar organic compounds like this compound. The principle lies in the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture).
Key Considerations for Successful Chromatography
-
Solvent System Selection: The choice of the mobile phase is crucial for achieving good separation. A common starting point for piperidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.
-
Mitigating Peak Tailing: Basic compounds like piperidine derivatives can sometimes exhibit peak tailing on silica gel due to interactions with acidic silanol groups. While the N-Boc group reduces the basicity of the piperidine nitrogen, tailing can still occur. This can often be remedied by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase.[4]
-
Sample Loading: The crude product should be dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel. This "dry loading" technique often results in better separation than direct liquid injection.
Protocol for Silica Gel Flash Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a 30:70 mixture of ethyl acetate in hexanes.
-
Column Packing: Prepare a flash chromatography column with silica gel, ensuring it is packed uniformly to avoid channeling.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution.
-
Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the predetermined solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
III. Crystallization: The Path to High Purity
If the purified product from chromatography is a solid, or if the crude product is of sufficient purity, crystallization can be an excellent method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.
Protocol for Crystallization
-
Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair, consisting of a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is insoluble, can also be used. Common solvents for the crystallization of N-Boc protected derivatives include ethyl acetate, hexanes, and their mixtures.[5]
-
Dissolution: In a flask, dissolve the compound in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
-
Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer.
By following these detailed protocols and understanding the underlying principles, researchers can confidently and efficiently purify this compound to the high standard required for its use in the synthesis of novel therapeutics and other advanced applications.
References
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBOBYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 27(19), 6384. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2009). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. E65(8), o1829. [Link]
-
Journal of Medicinal Chemistry. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. 65(15), 10493–10515. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. 9(10), 4220-4225. [Link]
-
Synthesis. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. 2007(18), 2821-2826. [Link]
-
PubChem. (n.d.). 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate. Retrieved from [Link]
-
Organic Letters. (2006). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. 8(20), 4433–4436. [Link]
-
ResearchGate. (n.d.). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Paper Chromatography of Pyridine Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | C13H21NO5 | CID 56972878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Note: Strategic Derivatization of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Abstract
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a valuable chiral building block in medicinal chemistry, prized for its conformationally constrained piperidine scaffold.[1][2] The C5-ketone functionality serves as a versatile handle for introducing molecular diversity, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. This guide provides a detailed overview of key derivatization strategies for this substrate, focusing on scientifically robust and reproducible protocols. We will explore Wittig-type olefination, reductive amination, and Knoevenagel condensation reactions, offering step-by-step methodologies, mechanistic insights, and practical considerations for researchers in drug discovery and organic synthesis.
Core Principles of Reactivity
The chemical behavior of this compound is governed by the interplay of its three key functional groups:
-
N-Boc Group: The bulky tert-butyloxycarbonyl (Boc) protecting group locks the piperidine ring in a specific conformation, influencing the steric accessibility of the C5-ketone. It also prevents side reactions at the nitrogen atom.
-
C2-Ester: The ethyl ester at the C2 position is a significant stereodirecting group. Its presence can influence the facial selectivity of nucleophilic attacks on the adjacent C5-ketone.
-
C5-Ketone: This ketone is the primary site for derivatization. It is flanked by two methylene groups, allowing for both nucleophilic addition at the carbonyl carbon and deprotonation at the α-carbons (C4 and C6) to form enolates. However, enolization towards the C6 position is generally disfavored due to potential steric hindrance from the N-Boc group.
The presence of the chiral center at C2 necessitates careful analysis of reaction outcomes for potential diastereoselectivity.
Key Derivatization Strategies and Protocols
This section details three field-proven protocols for modifying the C5-ketone.
C5-Alkenylation via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes with high reliability and predictability.[3][4] This method is ideal for creating exocyclic double bonds at the C5 position, providing a scaffold for further functionalization or for mimicking a planar structural element.
Principle: A phosphorus ylide (Wittig reagent), generated by deprotonating a phosphonium salt, acts as a nucleophile, attacking the carbonyl carbon. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide.[3]
Workflow Diagram:
Caption: Workflow for C5-Alkenylation via Wittig Reaction.
Detailed Protocol: Synthesis of (R)-1-tert-Butyl 2-ethyl 5-methylenepiperidine-1,2-dicarboxylate
-
Ylide Preparation:
-
To a flame-dried, nitrogen-purged round-bottom flask, add methyltriphenylphosphonium bromide (1.3 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.5 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.2 equivalents, 2.5 M in hexanes) dropwise. The solution should turn a characteristic deep orange or yellow, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly transfer the prepared ylide solution into the ketone solution via cannula.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
-
Workup and Purification:
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.
-
Troubleshooting:
-
Low Yield: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere, as both the ylide and n-BuLi are highly moisture-sensitive.
-
No Reaction: The phosphonium salt may not have been fully deprotonated. Ensure the correct stoichiometry of a strong base is used. For sterically hindered ketones, a more reactive ylide or alternative methods like the Horner-Wadsworth-Emmons reaction may be necessary.[3][6]
C5-Amination via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a ketone into an amine.[7] This protocol is essential for introducing basic nitrogenous substituents, a common feature in many pharmacologically active compounds.[1][2]
Principle: The ketone first reacts with a primary or secondary amine to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final amine product.[7][8] STAB is preferred due to its tolerance of mildly acidic conditions and its selectivity for iminiums over ketones.[8]
Workflow Diagram:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Application of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate in Modern Drug Discovery
Introduction: The Piperidine Scaffold and Its Significance in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its ability to engage in crucial interactions with biological targets.[1] Its derivatives are integral components in over twenty classes of therapeutic agents, a testament to their versatility in drug design.[1] Within this important class of compounds, (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate emerges as a chiral building block of significant strategic value. Its pre-defined stereochemistry at the C2 position and the presence of orthogonal protecting groups (Boc and ethyl ester) make it a highly versatile precursor for the asymmetric synthesis of complex bioactive molecules. This guide provides an in-depth exploration of its application, with a particular focus on its role in the synthesis of the PARP inhibitor, Niraparib.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective application in multi-step syntheses. The properties of the title compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₅ | [2] |
| Molecular Weight | 271.31 g/mol | [3] |
| CAS Number | 917344-15-1 | [2] |
| Appearance | Not specified, likely an oil or low-melting solid | - |
| Purity | Typically >98% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Core Application: A Chiral Synthon for the Synthesis of Niraparib
Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in DNA repair.[4] By inhibiting these enzymes, Niraparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][5] This targeted therapeutic approach has led to its approval for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[4][5] The synthesis of Niraparib requires the stereospecific introduction of a piperidine moiety, a role elegantly fulfilled by this compound.
The Mechanism of PARP Inhibition: A Visual Guide
The therapeutic efficacy of Niraparib is rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes are key players. If these breaks are not repaired, they can lead to double-strand breaks during DNA replication, which are then repaired by the homologous recombination (HR) pathway, a process dependent on functional BRCA1 and BRCA2 proteins. In cancer cells with BRCA mutations, the HR pathway is compromised. Inhibition of PARP by Niraparib prevents the repair of single-strand breaks, leading to an accumulation of double-strand breaks that cannot be repaired, ultimately resulting in cancer cell death.[6][7][8]
Figure 1: Mechanism of Action of Niraparib.
Synthetic Workflow for Niraparib utilizing the Chiral Piperidine Synthon
The synthesis of Niraparib from this compound involves a multi-step sequence that leverages the functionalities of the starting material to construct the final drug molecule with the correct stereochemistry. The general synthetic strategy is outlined below.
Figure 2: Synthetic workflow for Niraparib.
Experimental Protocols
The following protocols are representative procedures for the synthesis of Niraparib intermediates derived from this compound. These are generalized from literature procedures and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of (R)-1-tert-Butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
Objective: Stereoselective reduction of the ketone functionality.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired alcohol.
Protocol 2: Synthesis of (R)-1-tert-Butyl 2-ethyl 5-(methylsulfonyloxy)piperidine-1,2-dicarboxylate
Objective: Activation of the hydroxyl group for nucleophilic substitution.
Materials:
-
(R)-1-tert-Butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) and stir for 10 minutes.
-
Add methanesulfonyl chloride (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Protocol 3: Synthesis of (S)-1-tert-Butyl 2-ethyl 5-azidopiperidine-1,2-dicarboxylate
Objective: Introduction of the nitrogen functionality with inversion of stereochemistry.
Materials:
-
Crude (R)-1-tert-Butyl 2-ethyl 5-(methylsulfonyloxy)piperidine-1,2-dicarboxylate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen atmosphere
Procedure:
-
Dissolve the crude mesylate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Separate the organic layer and extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide.
Note on Stereochemistry: The Sₙ2 reaction with azide proceeds with inversion of configuration at the C5 position, leading to the (S) stereoisomer.
Further Transformations to Niraparib
The synthesized (S)-azido intermediate can then be converted to the corresponding amine via reduction (e.g., using H₂, Pd/C or Staudinger reaction). This amine is a key intermediate which is then coupled with a suitable 2H-indazole-7-carboxylic acid derivative, followed by deprotection of the Boc and ethyl ester groups to yield Niraparib. The specific coupling conditions and deprotection strategies can vary and are often proprietary.[9][10]
Conclusion and Future Perspectives
This compound is a valuable chiral building block that provides an efficient entry point for the asymmetric synthesis of complex piperidine-containing drug molecules. Its application in the synthesis of Niraparib highlights the importance of such synthons in modern drug discovery and development. The methodologies outlined in this guide provide a framework for the practical application of this compound in a research and development setting. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of such chiral building blocks will remain a cornerstone of efficient and scalable synthetic chemistry.
References
-
Lead Sciences. This compound. [Link]
-
MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors? [Link]
-
National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Summary for CID 24958200. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate. PubChem Compound Summary for CID 53344331. [Link]
-
Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP inhibitors: The first synthetic lethal targeted therapy. Journal of Clinical Investigation, 127(4), 1137–1139. [Link]
-
Queen's University at Kingston. (2018). The role of niraparib for the treatment of ovarian cancer. [Link]
-
Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. [Link]
-
Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
-
Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Wikipedia. (n.d.). PARP inhibitor. [Link]
-
YouTube. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. [Link]
-
Zapan, C. I., et al. (2023). Development of Mitochondria-Targeted PARP Inhibitors. International Journal of Molecular Sciences, 24(21), 15891. [Link]
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
- EP3615513B1 - METHODS OF MANUFACTURING OF NIRAPARIB - Google P
- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
- WO2019036441A1 - PROCESSES FOR THE PREPARATION OF NIRAPARIB AND INTERMEDIATES THEREOF - Google P
Sources
- 1. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role of niraparib for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting common issues in (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate synthesis
Welcome to the technical support center for the synthesis of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. This valuable chiral building block, often used in the development of pharmaceuticals, is typically synthesized via an intramolecular Dieckmann condensation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient synthesis.
Understanding the Synthesis: The Dieckmann Condensation
The synthesis of this compound is achieved through a Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2] In this specific case, the likely starting material is N-tert-butoxycarbonyl-L-glutamic acid diethyl ester. The reaction is base-catalyzed, with the base abstracting a proton from the carbon alpha to one of the ester groups, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a six-membered piperidine ring.[3][4]
A critical aspect of this synthesis is the preservation of the stereochemical integrity at the C2 position. The basic conditions required for the Dieckmann condensation can potentially lead to epimerization at this chiral center, which is alpha to the ethyl ester carbonyl group.[5] This guide will address strategies to mitigate this risk.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in a Dieckmann condensation can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Base: The Dieckmann condensation requires at least one full equivalent of base. The final deprotonation of the resulting β-keto ester is the thermodynamic driving force for the reaction.[2][3] Ensure you are using a stoichiometric amount of a strong, non-nucleophilic base.
-
Reaction Time and Temperature: While the reaction is typically run at elevated temperatures to drive it to completion, prolonged reaction times at high temperatures can lead to side reactions and degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions:
-
Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction under high-dilution conditions can favor the intramolecular pathway.
-
Hydrolysis of Esters: The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, especially under basic conditions. Ensure all reagents and solvents are scrupulously dried before use.
-
-
Work-up Issues:
-
Premature Decarboxylation: The β-keto ester product can be susceptible to hydrolysis and subsequent decarboxylation upon acidic work-up, especially if heated.[6] It is crucial to perform the acidic quench at low temperatures (e.g., 0 °C) and to avoid excessive heat during the work-up and purification steps.
-
Q2: I am observing a loss of enantiomeric purity in my final product. How can I prevent epimerization?
A2: The chiral center at the C2 position is susceptible to epimerization under the basic reaction conditions due to the abstraction of the acidic α-proton.[5] Here are key strategies to minimize or prevent this:
-
Choice of Base and Temperature:
-
Strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often preferred. These bases can efficiently deprotonate the methylene group of the glutamic acid backbone to initiate cyclization, while minimizing the deprotonation of the chiral alpha-carbon.
-
Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to reduce the rate of epimerization.
-
-
Reaction Time:
-
As with yield optimization, minimizing the reaction time is crucial. Prolonged exposure to basic conditions increases the likelihood of epimerization. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Alternative Bases:
-
In some cases, using a weaker base in combination with a Lewis acid might promote the cyclization under milder conditions, potentially reducing the risk of epimerization.
-
Q3: The purification of the final product is challenging, and I am getting impure fractions. What is the best purification strategy?
A3: The purification of β-keto esters can be complicated by their potential for tautomerization and decomposition.
-
Column Chromatography:
-
Silica gel column chromatography is the most common method for purification. A solvent system of ethyl acetate and hexanes is typically effective.
-
It is advisable to use a slightly acidic mobile phase (e.g., containing a very small amount of acetic acid) to prevent enolate formation and subsequent decomposition on the silica gel.
-
Run the column quickly to minimize the time the product spends on the stationary phase.
-
-
Distillation:
-
If the product is thermally stable, vacuum distillation can be an effective purification method. However, given the potential for decarboxylation, this should be approached with caution and performed at the lowest possible temperature and pressure.
-
-
Crystallization:
-
If the product is a solid, recrystallization can be an excellent method for achieving high purity. Experiment with different solvent systems to find one that provides good crystals.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this reaction?
A: Anhydrous, non-protic solvents are essential. Toluene and tetrahydrofuran (THF) are commonly used and are effective at solvating the reactants and the intermediate enolate.
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the best method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to clearly separate the starting diester from the product β-keto ester. The product is typically more polar than the starting material. Staining with potassium permanganate can help visualize the spots.
Q: My NMR spectrum looks complex, with more peaks than expected. What could be the reason?
A: The product, a β-keto ester, can exist as a mixture of keto and enol tautomers in solution. This will result in two sets of peaks in the NMR spectrum, which can complicate interpretation. The ratio of keto to enol form can be solvent-dependent.
Q: Can I use a different protecting group for the nitrogen?
A: Yes, other protecting groups like benzyloxycarbonyl (Cbz) can be used. However, the Boc group is advantageous due to its stability under the basic reaction conditions and its ease of removal under acidic conditions.
Experimental Protocol: A Representative Synthesis
This protocol is a representative procedure based on the principles of the Dieckmann condensation for the synthesis of this compound from N-Boc-L-glutamic acid diethyl ester.
| Reagent | MW | Amount | Moles | Equivalents |
| N-Boc-L-glutamic acid diethyl ester | 303.36 | 10.0 g | 32.9 mmol | 1.0 |
| Potassium tert-butoxide | 112.21 | 4.07 g | 36.2 mmol | 1.1 |
| Anhydrous Toluene | - | 330 mL | - | - |
| 1 M HCl (aq) | - | As needed | - | - |
| Saturated NaCl (aq) | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene (300 mL).
-
Addition of Starting Material: N-Boc-L-glutamic acid diethyl ester (10.0 g, 32.9 mmol) is dissolved in anhydrous toluene (30 mL) and added to the reaction flask.
-
Heating: The solution is heated to reflux under a nitrogen atmosphere.
-
Addition of Base: Potassium tert-butoxide (4.07 g, 36.2 mmol) is added portion-wise over 30 minutes to the refluxing solution.
-
Reaction: The reaction mixture is stirred at reflux for 2-4 hours. The progress of the reaction is monitored by TLC (30% ethyl acetate in hexanes).
-
Quenching: After completion, the reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M HCl (aq) until the pH is ~5-6.
-
Work-up: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated NaCl solution (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to afford the desired this compound.
Visualizing the Workflow and Key Relationships
Dieckmann Condensation Workflow
Caption: Workflow for the synthesis of the target molecule.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision-making flow chart.
References
Sources
Technical Support Center: Purification of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Welcome to the technical support guide for (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this valuable chiral building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, where its stereochemical integrity is paramount.[1][2] Its synthesis, often involving an intramolecular Dieckmann condensation, can introduce a variety of structurally similar impurities that complicate purification.[3][4] This guide provides a structured approach to identifying and removing these impurities, ensuring the high quality required for subsequent synthetic steps.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: The impurity profile is heavily dependent on the synthetic route, but for a typical Dieckmann condensation, you should anticipate four main classes of impurities:
-
Starting Materials: Unreacted acyclic diester precursor.
-
Stereochemical Impurities: The undesired (S)-enantiomer, which can form via epimerization of the chiral center alpha to the ethyl ester. This is a significant risk under basic reaction conditions.[5][6]
-
Reaction By-products: Dimeric species from intermolecular condensation, and partially hydrolyzed products where either the tert-butyl or ethyl ester has been cleaved.[4][7]
-
Degradation Products: Primarily the N-deprotected compound (loss of the Boc group), which can occur if the product is exposed to even mildly acidic conditions during workup or chromatography.[8]
Q2: How can I quickly assess the purity of my crude product?
A: A multi-pronged analytical approach is recommended for a comprehensive assessment:
-
TLC Analysis: Use a standard solvent system like 30-50% ethyl acetate in hexanes on a silica plate. This will give you a quick visual of the major components.
-
¹H NMR Spectroscopy: This is crucial for confirming the desired structure and identifying major structural impurities. Look for the characteristic signals of the Boc group (~1.4 ppm) and the ethyl ester (~1.2 and 4.2 ppm). The presence of unreacted starting material will show different methylene proton signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will confirm the molecular weight of your product (m/z = 272.15 for [M+H]⁺) and reveal the masses of by-products, such as the Boc-deprotected impurity (m/z = 172.09 for [M+H]⁺).
-
Chiral HPLC/SFC: This is non-negotiable for this compound. It is the only reliable method to determine the enantiomeric excess (e.e.) and quantify the amount of the undesired (S)-enantiomer.[9]
Q3: My purified compound has the correct NMR and Mass Spec, but the optical rotation is low or zero. What is the most likely cause?
A: This is a classic sign of racemization or epimerization.[6][10] The chiral center at the C2 position, being adjacent to the ethyl ester's carbonyl group, is susceptible to deprotonation by base, leading to the formation of a planar enolate intermediate.[5] Reprotonation can occur from either face, scrambling the stereochemistry. If your reaction or workup conditions were too basic or involved prolonged heating, you have likely formed a significant amount of the (S)-enantiomer. You must confirm this using chiral HPLC.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem Cluster 1: Column Chromatography Issues
Q: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. How can I fix this?
A: Streaking or "tailing" of piperidine derivatives on silica gel is a common issue.[11]
-
Causality: Although the nitrogen is protected by a Boc group, it can still exhibit slight basicity. The acidic nature of standard silica gel can lead to strong, non-ideal interactions, causing the compound to move unevenly down the column.
-
Solution: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), to your eluent system. A concentration of 0.5-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel and produce sharp, symmetrical peaks.[11]
-
Self-Validation: Before running the full column, perform a TLC analysis using the eluent both with and without the triethylamine additive. You should observe a significant improvement in the spot shape (more circular, less elongated) with the additive.
Q: My product recovery from the column is very low. Where could it have gone?
A: Low recovery can stem from several factors.[11]
-
Causality 1 (Irreversible Adsorption): If the crude material contains the deprotected piperidine (a free secondary amine), it will bind very strongly, and often irreversibly, to the acidic silica gel.
-
Solution 1: Ensure your crude product is fully N-protected before loading. If deprotection has occurred, consider re-protecting the crude mixture with Boc₂O before attempting purification.
-
Causality 2 (Product Volatility): While this specific compound is not extremely volatile, aggressive solvent removal (high temperature, very low pressure) for extended periods can lead to loss of material.
-
Solution 2: Remove the solvent under reduced pressure at a moderate temperature (e.g., <40°C). Once the bulk of the solvent is gone, avoid leaving the product on the rotary evaporator or high vacuum for an excessive amount of time.
Problem Cluster 2: Impurity Identification & Removal
Q: My LC-MS shows a significant peak with a mass of [M-100]. What is this impurity and how do I remove it?
A: An impurity with a mass loss of 100 amu corresponds to the cleavage of the entire tert-butoxycarbonyl (Boc) group.
-
Causality: The Boc group is notoriously labile to acid.[8] Exposure to strong acids, or even prolonged contact with mildly acidic conditions (like silica gel or an un-neutralized aqueous workup), can cause its removal.
-
Identification: This impurity is the free secondary amine, (R)-ethyl 5-oxopiperidine-2-carboxylate. It will be significantly more polar than your desired product.
-
Removal Strategy: This polarity difference makes separation by standard silica gel chromatography straightforward. The deprotected amine will either stick to the baseline or elute much later with a more polar solvent system (e.g., containing methanol).
Q: My chiral HPLC shows two peaks. How do I remove the unwanted enantiomer?
A: The presence of the (S)-enantiomer indicates epimerization has occurred.[6] Separating enantiomers is a significant challenge that requires specialized techniques.
-
Causality: As discussed in the FAQ, the acidic proton at C2 can be removed under basic conditions, leading to a loss of stereochemical information.[5]
-
Removal Strategy 1 (Preparative Chiral Chromatography): This is the most direct method. Scale up your analytical chiral HPLC or SFC method to a preparative scale to resolve the two enantiomers. This can be costly and time-consuming but is often the most effective solution.
-
Removal Strategy 2 (Diastereomeric Recrystallization): This classical resolution technique involves reacting your enantiomeric mixture with a chiral resolving agent (e.g., a chiral acid like tartaric acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[12] After separation, the resolving agent is removed to yield the pure enantiomer. This requires significant methods development.
-
Prevention is Key: The best strategy is to prevent epimerization in the first place. Use non-nucleophilic, hindered bases (e.g., KHMDS, LiHMDS) at low temperatures (-78 °C) for the cyclization reaction.[4] Minimize exposure to strong bases and high temperatures throughout the synthesis and purification.
Section 3: Protocols and Methodologies
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to provide robust separation of the target compound from common, non-stereoisomeric impurities.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small sample of the crude product in dichloromethane or ethyl acetate.
-
Spot on a silica TLC plate and develop with various mixtures of hexanes and ethyl acetate.
-
The ideal eluent system will give your desired compound an Rf value of approximately 0.25-0.35.[11] A typical starting point is 30% ethyl acetate in hexanes.
-
Add 0.5% triethylamine to the chosen eluent system to prevent peak tailing.[11]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar component of your eluent system (hexanes).
-
Pour the slurry into the column and use gentle pressure or gravity to pack a uniform bed.
-
Equilibrate the column by passing 2-3 column volumes of the full eluent system (including triethylamine) through the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. This method often yields better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate).[11]
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure at a temperature below 40°C to obtain the purified compound.[11]
-
Protocol 2: Recrystallization Screening
If your purified product is a solid or a thick oil that may crystallize, recrystallization can be an excellent final polishing step to improve both chemical and enantiomeric purity.
-
Solvent Screening:
-
Place a small amount of the material (10-20 mg) into several small vials.
-
Add a single solvent to each vial dropwise at room temperature until the solid dissolves. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Try a range of solvents: isopropanol, ethyl acetate, toluene, methyl tert-butyl ether (MTBE), and mixtures like ethyl acetate/hexanes.
-
-
Recrystallization Procedure:
-
Dissolve the compound in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation begins, cool the flask in an ice bath to maximize the yield.[11]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11]
-
Dry the crystals under vacuum.[11]
-
Analyze the purity of the crystals and the mother liquor by chiral HPLC to determine if the enantiomeric purity has improved.
-
Section 4: Data and Workflow Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Source | Recommended Removal Method |
| (S)-enantiomer | (S)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate | 271.32 | Epimerization during reaction | Preparative Chiral Chromatography |
| Boc-Deprotected Adduct | (R)-ethyl 5-oxopiperidine-2-carboxylate | 171.21 | Acidic workup/chromatography | Standard Silica Chromatography |
| Ethyl Ester Hydrolysis Product | (R)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | 243.26 | Basic/acidic hydrolysis | Acid/Base Extraction or Chromatography |
| Acyclic Diester Precursor | Varies | Varies | Incomplete Reaction | Standard Silica Chromatography |
Diagram 1: Troubleshooting Workflow for Impurity Removal
This diagram outlines a logical decision-making process for addressing purity issues.
Caption: A decision-making workflow for selecting a purification strategy.
Diagram 2: Potential Impurity Formation Pathways
This diagram illustrates the synthetic origin of common impurities from a Dieckmann condensation.
Caption: Origins of impurities during synthesis and workup.
References
-
Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]
-
Funel, J.-A., & Abele, S. (2013). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1672. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Isomerization at the α-Carbon. Retrieved from [Link]
-
Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Ismail, N. A., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(8), 988. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(14), 2353–2356. Retrieved from [Link]
-
ResearchGate. (2022). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]
-
MDPI. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Photocatalyzed Epimerization of Quaternary Stereocenters. Retrieved from [Link]
- Google Patents. (2007). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
-
YouTube. (2020). M.Sc.II (Org.Steriochem.) || Topic: Epimerization || By Prof. Dhawale K.D.. Retrieved from [Link]
-
ResearchGate. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]
-
The Journal of Physical Chemistry B. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]
-
MDPI. (2024). Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Retrieved from [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chiral intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during synthesis and purification.
I. Overview of the Synthesis and Key Challenges
The synthesis of this compound typically involves an intramolecular Dieckmann condensation of a diester precursor. While effective on a lab scale, scaling up this reaction presents several challenges that can impact yield, purity, and reproducibility. These challenges often revolve around:
-
Reaction Control: Maintaining optimal temperature and reaction times during the exothermic Dieckmann condensation.
-
Reagent Purity and Stoichiometry: Ensuring the quality and precise amounts of reagents, particularly the base, is critical for efficient cyclization.
-
By-product Formation: The potential for side reactions, such as intermolecular condensation or hydrolysis, increases at larger scales.
-
Product Isolation and Purification: Efficiently isolating the target compound from the reaction mixture and removing impurities can be complex.
-
Stereochemical Integrity: Preserving the chiral center at the C2 position throughout the synthesis and workup.
This guide will address these challenges in a practical question-and-answer format, providing both theoretical explanations and field-tested protocols.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Dieckmann condensation step?
A1: The most frequent culprit for low yields is incomplete reaction or the occurrence of side reactions due to issues with the base. The choice of base and the reaction conditions are paramount. Sodium ethoxide is a commonly used base for this transformation.[1] Inadequate purity or activity of the base, or improper stoichiometry, can lead to incomplete deprotonation of the diester, hindering the intramolecular cyclization. Furthermore, the presence of moisture can consume the base and lead to hydrolysis of the ester functionalities.
Q2: My final product is a yellow oil, but I was expecting a white solid. What could be the cause?
A2: The yellow discoloration often indicates the presence of impurities, which could be residual starting material, by-products, or degradation products. Piperidine derivatives can be susceptible to oxidation, which can lead to coloration.[2] Inadequate purification is the most likely reason. It is also possible that prolonged exposure to heat or acidic/basic conditions during workup or purification has caused some decomposition.
Q3: I'm observing a significant amount of a high-molecular-weight by-product in my crude reaction mixture. What is it likely to be?
A3: A high-molecular-weight by-product is often the result of an intermolecular Claisen condensation between two molecules of the starting diester, rather than the desired intramolecular Dieckmann condensation. This is more likely to occur at higher concentrations.[3] To favor the intramolecular reaction, it is crucial to maintain high dilution conditions during the addition of the diester to the base.
III. Troubleshooting Guide
This section provides a more in-depth analysis of specific problems you might encounter during the scale-up synthesis, along with recommended solutions and detailed protocols.
Problem 1: Inconsistent Reaction Progress and Stalling
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
-
The reaction does not go to completion, leading to low conversion rates.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive or Insufficient Base | The base (e.g., sodium ethoxide) may have degraded due to moisture or prolonged storage. The stoichiometry might also be incorrect for the scale of the reaction. | Use freshly prepared or properly stored base. Ensure accurate measurement of the base. It is advisable to titrate the base solution to determine its exact concentration before use. |
| Presence of Moisture | Water in the solvent or on the glassware will react with the strong base, reducing its effective concentration and potentially causing hydrolysis of the ester. | Rigorously dry all solvents and glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The Dieckmann condensation is often temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions may be favored. | Carefully control the reaction temperature. A typical temperature range for this reaction is room temperature to gentle reflux, depending on the solvent and base used. |
Experimental Protocol: Preparation of Sodium Ethoxide Solution
This protocol describes the preparation of a sodium ethoxide solution, a common reagent for the Dieckmann condensation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.
-
Reaction: Add absolute ethanol to the flask. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas, so proper ventilation is essential.
-
Completion: Once all the sodium has reacted, the solution of sodium ethoxide in ethanol is ready for use.
-
Titration (Optional but Recommended): To determine the exact concentration, a small aliquot can be titrated with a standard acid solution.
Problem 2: Formation of Significant By-products
Symptoms:
-
Multiple spots on the TLC plate of the crude reaction mixture.
-
Complex NMR spectrum of the crude product, indicating the presence of several compounds.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Intermolecular Condensation | As mentioned in the FAQs, at high concentrations, the starting diester can react with another molecule of the diester instead of cyclizing. | Employ high-dilution conditions. Add the diester solution slowly to a solution of the base. This maintains a low concentration of the unreacted diester at any given time. |
| Retro-Dieckmann Condensation | The β-keto ester product can undergo a reverse reaction, especially if the reaction conditions are too harsh (e.g., prolonged heating or excess base).[4] | Use the minimum amount of base required for the reaction and control the reaction time. Quench the reaction as soon as it is complete. |
| Epimerization | The chiral center at the C2 position can be susceptible to epimerization under basic conditions, leading to a mixture of diastereomers. | Use a non-protic solvent if possible and minimize the reaction time. Careful control of the pH during workup is also important. |
Workflow for Minimizing By-product Formation
Caption: A workflow for minimizing by-product formation.
Problem 3: Difficulties in Product Purification
Symptoms:
-
The product is difficult to crystallize.
-
Co-elution of impurities during column chromatography.
-
Persistent coloration of the final product.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Similar Polarity of Product and Impurities | By-products or unreacted starting material may have similar polarity to the desired product, making separation by chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an Oil | The target compound may be an oil at room temperature, making crystallization difficult. | If direct crystallization fails, consider converting the product to a solid derivative (e.g., a salt) for purification. The free base can then be regenerated. Purification of piperidine derivatives can sometimes be achieved via salt formation.[5][6] |
| Thermal Instability | The product may be sensitive to heat, leading to decomposition during solvent removal or distillation. | Use a rotary evaporator at low temperature and reduced pressure for solvent removal. Avoid high temperatures during all purification steps. |
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Method Selection Guide
Caption: A decision-making workflow for selecting a purification method.[5]
IV. References
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. (2002). Sci-Hub. Retrieved January 23, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Retrieved January 23, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
A kind of purification method of high-purity piperidine. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
Retro-Dieckmann Challenge Mechanism. (n.d.). Organic Chemistry Tutor. Retrieved January 23, 2026, from [Link]
-
Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Dieckmann Condensation Mechanism, Examples and Application. (n.d.). Chemistry Notes. Retrieved January 23, 2026, from [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Master The Dieckmann Condensation in 12 Minutes!. (2022). YouTube. Retrieved January 23, 2026, from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved January 23, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). The University of Liverpool Repository. Retrieved January 23, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). Technical Disclosure Commons. Retrieved January 23, 2026, from [Link]
-
1-Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid. (n.d.). Medison Ventures. Retrieved January 23, 2026, from [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Bulletin: Asymmetric Hydrogenation of Pyridines
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting low conversion in the asymmetric hydrogenation of pyridines. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to create a practical guide for overcoming common experimental hurdles.
The reduction of the stable pyridine ring is a formidable challenge in synthetic chemistry. Key difficulties include the high resonance stability of the aromatic system, which often necessitates harsh reaction conditions, and the potent ability of the nitrogen atom in both the substrate and the piperidine product to coordinate with and poison the metal catalyst.[1][2][3] This guide is structured to help you diagnose and solve issues of low conversion and poor selectivity in this critical transformation.
Part 1: Systematic Troubleshooting Guide
This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.
Q1: My reaction shows zero or near-zero conversion. Where should I begin my investigation?
A complete lack of reactivity points to a fundamental failure in the experimental setup or a critical reagent issue. Before investigating complex chemical factors, a systematic check of the basics is essential.
-
Verify Hydrogen Delivery: Confirm that the hydrogen cylinder has adequate pressure and that all valves are open. Check for leaks in the lines and ensure the reactor is properly sealed and pressurized.
-
Inspect the Catalyst:
-
Homogeneous Catalysts: Was the catalyst precursor/[ligand] solution prepared correctly and under an inert atmosphere? Has the solution changed color in a way that suggests decomposition?
-
Heterogeneous Catalysts: Is the catalyst (e.g., Pd/C, PtO2) free-flowing? Clumping or a "tarry" appearance can indicate contamination or degradation.
-
-
Confirm Reagent Purity & Integrity:
-
Solvent: Ensure solvents are anhydrous and deoxygenated, as water and oxygen can deactivate many catalyst systems.
-
Substrate: Verify the purity of the pyridine substrate. Impurities, particularly sulfur-containing compounds, are known catalyst poisons.[1]
-
-
Check Temperature Control: Confirm that the heating mantle or oil bath is calibrated and functioning at the target temperature.
This initial diagnostic process can be visualized as a decision tree to ensure all basic parameters are verified before proceeding to more complex issues.
Caption: Initial troubleshooting workflow for zero conversion.
Q2: My reaction starts but stalls at low-to-moderate conversion. What are the most likely chemical causes?
Stalled reactions typically indicate catalyst deactivation or insufficient substrate activation. The primary culprit is often the nitrogen lone pair, which can poison the catalytic metal center.
Causality: Both the pyridine substrate and the resulting piperidine product can act as ligands, binding to the active metal center and inhibiting its catalytic activity.[1][2][3] This is a classic case of product and substrate inhibition.
The most effective strategy to overcome this inhibition is to activate the pyridine substrate, which simultaneously reduces its aromaticity and sequesters the nitrogen lone pair.
-
Pyridinium Salt Formation: Converting the neutral pyridine into a pyridinium salt (e.g., by N-benzylation or protonation with a strong acid) is a critical strategy.[1][4][5] This prevents the nitrogen from coordinating to the catalyst. Furthermore, the in situ generation of acid (like HBr from an N-benzyl pyridinium bromide salt) can inhibit the coordination of the desired piperidine product.[1][5]
Caption: Catalyst poisoning vs. the substrate activation strategy.
-
Acids: For heterogeneous hydrogenations, performing the reaction in an acidic medium (e.g., acetic acid) protonates the pyridine, activating it for hydrogenation and suppressing catalyst poisoning by the resulting piperidine.[6]
-
Bases: In some homogeneous systems, particularly with 3-substituted pyridinium salts, the addition of a non-coordinating organic base like triethylamine (Et3N) can be crucial.[4] The base scavenges the HBr generated during the initial hydride addition, which can prevent the formation of a racemic iminium salt intermediate that erodes enantioselectivity and may have different reactivity.[4]
Q3: My conversion is low, and I'm working with a sterically hindered or electron-rich pyridine. How should I adjust my strategy?
Substrate electronics and sterics play a major role.
-
Steric Hindrance: Substituents at the 3-position of the pyridine ring are notoriously difficult. They can cause the activating group (like an oxazolidinone auxiliary) to rotate out of the plane of the pyridine ring, shielding both faces from the catalyst and leading to low reactivity and poor enantioselectivity.[6]
-
Solution: For such substrates, higher pressures (≥80 bar) and temperatures (60-80 °C) may be required.[7] A thorough screening of catalysts is also recommended, as different ligand-metal combinations will have varying steric tolerances.
-
-
Electronic Effects: The electronic properties of substituents generally have a smaller effect on catalytic activity than steric hindrance, but they can still influence reaction rates.[5]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about the reaction.
Q1: Why is the asymmetric hydrogenation of pyridines considered so difficult?
There are three primary reasons:
-
Aromatic Stability: The pyridine ring has significant resonance energy, making it inherently resistant to reduction. This often requires high temperatures and pressures, which can be detrimental to the enantioselectivity of chiral catalysts.[1]
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center of the catalyst. This is true for both the pyridine substrate and the piperidine product, leading to catalyst inhibition and low turnover.[1][2]
-
Lack of Coordinating Sites: Unlike many prochiral ketones or olefins, simple pyridines lack a secondary coordinating group that can help lock the substrate into a specific orientation on the chiral catalyst, making high enantioselectivity difficult to achieve.[1]
Q2: Which catalyst metal (Ir, Rh, Ru, Pd) is generally best?
The optimal catalyst is highly substrate-dependent, but some general trends have emerged. Iridium, Rhodium, Ruthenium, and Palladium are the most effective metals.[1]
-
Iridium (Ir): Often the catalyst of choice for the hydrogenation of pyridinium salts, typically paired with bisphosphine ligands like SynPhos or SegPhos.[5][8] Iridium catalysts are powerful for reducing challenging substrates.[1]
-
Rhodium (Rh): Rh-JosiPhos systems have shown success, particularly for 3-substituted pyridinium salts, where the addition of a base was found to be critical for achieving high ee.[4] Rhodium is also highly effective for the hydrogenation of related substrates like 2-pyridine ketones.[9]
-
Palladium (Pd) & Platinum (Pt): These are typically used as heterogeneous catalysts (e.g., Pd(OH)2/C, PtO2). They are often employed in auxiliary-based methods where a chiral group attached to the pyridine directs the stereochemistry. These reactions are usually run in acidic media.[6]
-
Ruthenium (Ru): Ru-based catalysts have been used, but can be limited by substrate scope, sometimes requiring specific ortho-substituents on aryl-pyridyl ketones to achieve high enantioselectivity.[9]
| Catalyst System | Metal | Typical Substrate | Key Advantage | Common Conditions |
| [{Ir(cod)Cl}2] / Chiral Ligand | Iridium | 2-Substituted Pyridinium Salts | High activity and enantioselectivity for activated pyridines.[1][5] | 600 psi H₂, PhMe/CH₂Cl₂ solvent, 28 °C.[5] |
| Rh(cod)₂OTf / JosiPhos | Rhodium | 3-Substituted Pyridinium Salts | Effective for challenging 3-substituted systems; base additive is key.[4] | 50 bar H₂, THF/TFE solvent, Et₃N additive, 50 °C.[4] |
| Pd(OH)₂/C or PtO₂ | Palladium/Platinum | 2-Auxiliary-Substituted Pyridines | Heterogeneous, easy to remove; traceless cleavage of auxiliary.[6] | 100 bar H₂, Acetic Acid solvent, 40 °C.[6] |
| trans-RuCl₂[xylBINAP][daipen] | Ruthenium | 2-Acetylpyridine | Effective for specific ketone substrates. | Requires additive (e.g., isopropyl borate) to inhibit pyridine coordination.[9] |
Q3: What is the role of the activating group on the pyridine nitrogen?
Activating groups, such as a benzyl group to form a pyridinium salt, serve two main purposes:
-
Lowering Resonance Energy: By breaking the aromaticity and forming a salt, the ring becomes more susceptible to hydrogenation under milder conditions.[4]
-
Preventing Catalyst Poisoning: The positive charge on the nitrogen atom prevents its lone pair from coordinating with and deactivating the electron-rich metal catalyst.[4][5] This is the most critical function for achieving high conversion.
References
-
Schaffner, A.-P., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850-2852. [Link]
-
Wang, D., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1439-1463. [Link]
-
Imada, Y., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(38), 9547-9550. [Link]
-
Barbera, K., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(44), 15616-15620. [Link]
-
Barbera, K. (2017). Asymmetric hydrogenation of industrially relevant substrates. University of Milan. [Link]
-
Xie, J.-H., et al. (2011). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 13(24), 6444-6447. [Link]
-
Zhou, Y.-G. (2013). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 46(11), 2657-2667. [Link]
-
Donohoe, T. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 47-51. [Link]
-
Zhang, W., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(17), 4568-4571. [Link]
-
Kourra, C., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]
Sources
- 1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. thalesnano.com [thalesnano.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate Purity by Chiral HPLC
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, are critical intermediates in the synthesis of numerous pharmaceuticals.[1] Ensuring the enantiomeric purity of this intermediate is paramount, as the undesired enantiomer could be inactive, exhibit off-target effects, or even be toxic.
This guide provides an in-depth, experimentally grounded protocol for the validation of this compound's enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating protocol in line with regulatory expectations, and compare the performance of chiral HPLC against viable alternatives.
The Imperative of Chiral Separation
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation a non-trivial challenge. Chromatographic separation is only possible in the presence of a chiral selector that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this purpose, offering high resolution and robust quantification.[3]
Method Development: A Rationale-Driven Approach
The successful separation of (R)- and (S)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate hinges on selecting the appropriate CSP and mobile phase.
Choosing the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are the most versatile and widely successful for a broad range of chiral compounds.[4][5] For the target analyte, a piperidine derivative with ester and carbamate functionalities, an amylose or cellulose tris(3,5-dimethylphenylcarbamate) phase is an excellent starting point. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[6]
Optimizing the Mobile Phase
Normal-phase chromatography, employing a non-polar mobile phase like hexane with a polar modifier (e.g., isopropanol or ethanol), typically provides the best selectivity on polysaccharide CSPs.[4] The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP, thereby modulating retention and resolution. The concentration of this modifier is a critical parameter that must be optimized to achieve baseline separation in a reasonable analysis time.[7]
Experimental Protocol: Chiral HPLC Validation
This protocol is designed to be self-validating by incorporating system suitability tests, ensuring the analytical system is fit for purpose before any sample analysis, and adheres to the principles outlined in the ICH Q2(R1) guideline.[8][9]
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase |
Rationale: A UV wavelength of 210 nm is chosen to detect the carbonyl and carbamate chromophores in the molecule. The 90:10 Hexane:IPA ratio is a common starting point for providing good resolution for moderately polar compounds on this type of CSP.[4]
Preparation of Solutions
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve ~5 mg of the (R)-enantiomer reference standard in the diluent in a 10 mL volumetric flask.
-
Racemic Standard Solution (0.5 mg/mL): Prepare a solution of the racemic mixture (containing both R and S enantiomers) in the same manner. This is crucial for confirming the elution order and calculating resolution.
-
Sample Solution (0.5 mg/mL): Prepare the test sample of this compound in the same manner as the standard.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Racemic Standard Solution. The system is deemed suitable for use if the following criteria are met:
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between the (R) and (S) peaks |
| Tailing Factor (T) | ≤ 2.0 for the (R)-enantiomer peak |
| % RSD of Peak Area | ≤ 2.0% for the (R)-enantiomer peak |
Rationale: The resolution factor ensures that the two enantiomer peaks are sufficiently separated for accurate integration. The tailing factor confirms good peak shape, and the relative standard deviation (RSD) demonstrates the precision of the system.[10]
Validation Workflow
The following diagram outlines the comprehensive workflow for validating the analytical method.
Calculating Enantiomeric Purity
Inject the sample solution. Calculate the percentage of the undesired (S)-enantiomer and the enantiomeric excess (% ee) of the desired (R)-enantiomer using the peak areas from the chromatogram.
-
% S-enantiomer = [Area(S) / (Area(R) + Area(S))] * 100
-
% Enantiomeric Excess (% ee) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] * 100
Method Validation Data Summary
A fully validated method will generate data demonstrating its suitability for the intended purpose. The following table summarizes typical acceptance criteria for a quantitative impurity method as per ICH Q2(R1).[8][9]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (Rs > 2.0) from the main peak. No interference from placebo or degradants. | Ensures the method accurately measures only the desired analyte. |
| Linearity (R²) | ≥ 0.998 for the (S)-enantiomer over the specified range. | Confirms a direct relationship between concentration and detector response. |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; %RSD ≤ 10% | The lowest amount of analyte that can be quantified with acceptable precision.[11] |
| Accuracy (% Recovery) | 90.0% - 110.0% at three concentration levels. | Measures the closeness of the test results to the true value. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0%; Intermediate Precision (Inter-day): ≤ 8.0% | Demonstrates the method's consistency under the same and different conditions. |
| Robustness | No significant change in resolution with small variations in flow rate (±0.1 mL/min) and column temperature (±2°C). | Shows the method's reliability with minor, deliberate changes in parameters. |
Comparison with Alternative Methodologies
While chiral HPLC is the benchmark, other techniques can also be employed for determining enantiomeric purity. The choice of method depends on factors like available instrumentation, required throughput, and the specific properties of the analyte.[12]
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High versatility, excellent resolution, well-established, and widely available.[3] | Can have longer run times and higher solvent consumption compared to SFC. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the primary mobile phase with a chiral stationary phase. | Significantly faster analysis times, lower organic solvent consumption ("greener"), and often higher efficiency than HPLC.[] | Higher initial instrument cost. |
| Gas Chromatography (GC) | Separation of volatile compounds on a chiral capillary column. | Very high resolution for volatile analytes; cost-effective instrumentation. | Limited to thermally stable and volatile compounds; often requires derivatization.[3] |
| NMR Spectroscopy | Uses chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | No physical separation needed; provides structural information. | Lower sensitivity and precision compared to chromatographic methods; requires specialized reagents. |
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Conclusion
The validation of enantiomeric purity for key pharmaceutical intermediates like this compound is a critical quality control step that demands a robust and reliable analytical method. Chiral HPLC on a polysaccharide-based stationary phase stands out as the most versatile and authoritative technique. By following a systematically developed and rigorously validated protocol as outlined in this guide, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks, thereby safeguarding the quality, safety, and efficacy of the final active pharmaceutical ingredient.
References
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available at: [Link]
-
Chiral separation and determination of enantiomeric purity of the pharmaceutical formulation of cefadroxil using coated and immobilized amylose-derived and cellulose-derived chiral stationary phases. ResearchGate. Available at: [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. Available at: [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. National Institutes of Health. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link]
-
Method Development and Validation for Determination of p-Toluenesulfonoxypropyl-(+)-Dihydrotetrabenazine Enantiomeric Purity by HPLC on a Chiral Stationary Phase. ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. ACS Publications. Available at: [Link]
-
The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. YouTube. Available at: [Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. National Institutes of Health. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
A validated chiral HPLC method for the enantiomeric separation of Ramipril. TPI Journals. Available at: [Link]
Sources
- 1. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. youtube.com [youtube.com]
- 11. tsijournals.com [tsijournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Determining the Enantiomeric Excess of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control checkpoint; it is a fundamental necessity that ensures the safety, efficacy, and stereochemical integrity of drug candidates. This guide provides an in-depth comparison of state-of-the-art chromatographic techniques for ascertaining the enantiomeric purity of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, a key chiral building block in the synthesis of various bioactive molecules. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Imperative of Enantiomeric Purity in Drug Development
Chiral molecules, such as the title compound, exist as non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs, making the accurate determination of enantiomeric excess a critical step in the drug development pipeline.
Principles of Chiral Recognition in Chromatography
The separation of enantiomers is achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector. In chromatographic techniques, this is most commonly accomplished by using a chiral stationary phase (CSP). The differential stability of these transient diastereomers leads to different retention times for the two enantiomers, allowing for their separation and quantification.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives (e.g., Chiralpak® and Chiralcel® series), have demonstrated broad applicability for the separation of a wide range of chiral compounds, including cyclic amino acid derivatives like our target molecule. The primary interaction mechanisms involved are hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and versatile technique for enantiomeric separations.[1] It offers a wide variety of commercially available CSPs and can be operated in normal-phase, reversed-phase, or polar organic modes. For N-protected amino acid esters, normal-phase HPLC is often the method of choice, providing excellent selectivity.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages.[2] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents, making it a greener and more cost-effective technique. The low viscosity and high diffusivity of the mobile phase in SFC also lead to faster separations and higher efficiency.
Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC can be an effective technique.[] However, for a molecule like this compound, derivatization would likely be necessary to increase its volatility, adding a layer of complexity to the sample preparation process.[4]
Experimental Protocols
The following protocols are designed as robust starting points for the determination of the enantiomeric excess of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
A stock solution of the racemic 1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate should be prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or a mixture of the mobile phase components). A sample of the (R)-enantiomer should be prepared at the same concentration to determine the elution order.
dot
Caption: Key parameters for analytical method validation.
Conclusion
Both chiral HPLC and SFC are powerful techniques for determining the enantiomeric excess of this compound. While HPLC is a well-established and reliable method, SFC offers significant advantages in terms of speed, efficiency, and environmental sustainability. The choice between the two will depend on the specific needs of the laboratory, including sample throughput requirements, cost considerations, and "green chemistry" initiatives. The provided protocols and validation guidelines offer a comprehensive framework for establishing a robust and reliable analytical method for this critical chiral intermediate.
References
- Moos, M., et al. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. 2021;53(4):645-656. doi:10.1007/s00726-021-02949-1
- O'Brien, A. G., et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. 2022;87(13):8819-8823. doi:10.1021/acs.joc.2c00862
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
- De Koster, N., et al. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022;35(3):98-106.
-
Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Chiral Technologies. Accessed January 23, 2026. [Link]
- Hasan, M. N., et al. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Chromatographic Science. 2013;51(9):858-864. doi:10.1093/chromsci/bms183
-
Altabrisa Group. What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. September 13, 2025. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline. Accessed January 23, 2026. [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. September 19, 2024. [Link]
- De Koster, N., & Mangelings, D. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022;35(3).
- Dong, M. W. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. 2004;22(2):142-151.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate in Complex Chiral Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is a critical determinant of efficiency, stereochemical control, and overall yield. Among the privileged scaffolds in medicinal chemistry, the chiral piperidine moiety is a recurring motif in a multitude of approved drugs, valued for its conformational properties and ability to engage with biological targets.[1][2] This guide provides an in-depth technical comparison of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate against other building blocks in the synthesis of complex chiral molecules, with a particular focus on its application as a key intermediate in the preparation of the PARP inhibitor, Niraparib.[3][4]
The Archetype of Controlled Functionality: this compound
This compound (CAS No: 917344-15-1) is a versatile chiral building block that offers a unique combination of functionalities pre-installed in a stereochemically defined manner.[5] Its structure incorporates a piperidine ring, a common feature in many pharmaceuticals, with an N-Boc protecting group, an ethyl ester at the 2-position, and a ketone at the 5-position. This arrangement provides multiple handles for subsequent chemical modifications with a high degree of regioselectivity and stereocontrol.
The tert-butoxycarbonyl (Boc) group provides robust protection of the nitrogen atom under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The ethyl ester at the C2 position and the ketone at the C5 position offer orthogonal reactivity, allowing for sequential and selective transformations. The inherent chirality at the C2 position makes it an invaluable starting material for the synthesis of enantiomerically pure targets.
Comparative Analysis: A Focus on Niraparib Synthesis
The synthesis of Niraparib, an important anticancer agent, serves as an excellent case study to illustrate the advantages of using this compound over other synthetic strategies.[3][6] Several routes to Niraparib have been developed, each employing different approaches to construct the chiral piperidine core.
One common intermediate in Niraparib synthesis is (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[7][8][9] The stereocenter in this intermediate is crucial for the drug's activity. Let's compare the synthesis of this key intermediate starting from our featured building block versus a common alternative approach involving chiral resolution.
Route A: Stereospecific Synthesis from this compound
This approach leverages the existing stereocenter of the building block to directly install the desired stereochemistry in the final product. The synthesis proceeds through a series of well-controlled chemical transformations.
Figure 1: Synthetic workflow from the chiral building block.
Route B: Synthesis via Racemic Mixture and Chiral Resolution
A common alternative involves the synthesis of a racemic mixture of 3-(4-aminophenyl)piperidine, followed by a classical resolution step to isolate the desired (S)-enantiomer.
Figure 2: Workflow involving chiral resolution.
Experimental Data Comparison
| Parameter | Route A (from Chiral Building Block) | Route B (via Chiral Resolution) | Advantage of Route A |
| Overall Yield | Typically higher as it avoids loss of 50% of the material. | Inherently limited to a theoretical maximum of 50% for the desired enantiomer. | Higher efficiency and atom economy. |
| Stereochemical Control | Excellent, as the stereocenter is pre-defined. | Dependent on the efficiency of the resolution step, which can be challenging and may require optimization.[7] | Predictable and reliable stereochemical outcome. |
| Process Steps | Can be a multi-step process, but each step is generally high-yielding and stereospecific. | Involves the synthesis of the racemate, the resolution itself, and subsequent protection, which can be lengthy. | Potentially shorter overall sequence to the enantiopure intermediate. |
| Scalability | Generally more scalable as it avoids difficult separation of diastereomers. | Fractional crystallization can be difficult to scale up consistently. | More amenable to large-scale industrial production. |
| Waste Generation | Less waste as the undesired enantiomer is not produced. | Generates a significant amount of the undesired enantiomer as waste, unless a racemization and recycling process is implemented. | More environmentally friendly ("greener") process. |
Detailed Experimental Protocols
Protocol 1: Synthesis of an Enamine Intermediate from this compound
This protocol is a representative example of the initial functionalization of the chiral building block.
Materials:
-
This compound
-
4-Nitroaniline
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add 4-nitroaniline (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude enamine can be purified by column chromatography on silica gel or used directly in the next step.
Protocol 2: Chiral Resolution of Racemic 3-(4-aminophenyl)piperidine
This protocol outlines a general procedure for the resolution of a racemic piperidine derivative.[7]
Materials:
-
Racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate
-
D-phenylglycine derivative (resolving agent)
-
Ethanol/water mixture
Procedure:
-
Dissolve the racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate in an ethanol/water solution.
-
Add a solution of the D-phenylglycine derivative in 50% (v/v) ethanol dropwise with stirring.
-
Heat the mixture to 60-70 °C for 2-3 hours.
-
Slowly cool the mixture to 40-45 °C to induce crystallization and hold for 1-2 hours, then cool to room temperature.
-
Collect the precipitated diastereomeric salt by filtration.
-
The salt is then treated with a base to liberate the free amine, (S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate.
-
The resolving agent can be recovered from the mother liquor.
Causality Behind Experimental Choices
The choice to utilize a pre-existing chiral center, as in Route A, is driven by the desire for a more convergent and stereocontrolled synthesis. The Dieckmann condensation is a powerful tool for forming the 5-oxopiperidine ring system, and by starting with a chiral amino acid derivative, the stereocenter at C2 can be set early in the synthesis.[10][11][12] The N-Boc protecting group is chosen for its stability and ease of removal, which is crucial in multi-step syntheses.
In contrast, Route B relies on the physical separation of enantiomers. While effective, this method is often less efficient and can be more challenging to optimize and scale up. The choice of resolving agent and solvent system is critical and often requires extensive screening to achieve good separation.[7]
Conclusion: A Superior Strategic Choice
This compound presents a significant strategic advantage over building blocks that require subsequent chiral resolution or more complex asymmetric transformations to install the desired stereochemistry. Its pre-defined stereocenter and orthogonal protecting and functional groups allow for a more direct, efficient, and scalable synthesis of complex chiral piperidine-containing molecules. For researchers and drug development professionals, utilizing this building block can lead to shorter synthetic routes, higher overall yields, and a more reliable and cost-effective manufacturing process, ultimately accelerating the path from discovery to clinical application.
References
-
Lead Sciences. This compound. [Link]
-
University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]
- Google Patents. A kind of synthetic method for preparing Niraparib. CN107235957A.
- Google Patents.
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. 2023-03-15. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
- Google Patents. Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
-
PMC. α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. [Link]
-
ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
PMC. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
-
RSC Publishing. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. [Link]
-
ACS Publications. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
-
PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. Synthesis of niraparib (XXXII). [Link]
-
Organic Reactions. The Dieckmann Condensation. [Link]
-
ResearchGate. Alkaloids as Chiral Building Blocks, Auxiliaries, Ligands, and Molecular Diversity. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. [Link]
-
Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
- Google Patents. Synthesis method for N-Boc-3-piperidone. CN103204801A.
-
MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]
-
Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. [Link]
-
ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
PMC. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. [Link]
-
PMC. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. [Link]
-
ResearchGate. Facile Synthesis of Guanidine Functionalised Building Blocks. [Link]
-
FARMASINO. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 7. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 8. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]
- 9. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate (1171197-20-8) [farmasino.net]
- 10. benchchem.com [benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reaction Kinetics of Piperidine Synthesis Methods
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] Its prevalence drives the continuous development of synthetic methodologies that are not only high-yielding but also kinetically efficient, scalable, and adaptable to complex molecular architectures. For researchers and drug development professionals, a deep understanding of the reaction kinetics associated with different synthetic routes is paramount. It informs the selection of an optimal method, facilitates process optimization, and ultimately accelerates the discovery pipeline.
This guide provides an in-depth analysis and comparison of the reaction kinetics for four principal methods of piperidine synthesis: Catalytic Hydrogenation of Pyridine, Reductive Amination, Aza-Diels-Alder Cycloaddition, and One-Pot Multicomponent Reactions. We will delve into the mechanistic underpinnings of each method, explore the factors governing their reaction rates, and provide validated experimental protocols and quantitative data to support a rigorous comparison.
Catalytic Hydrogenation of Pyridine: The Industrial Workhorse
The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of a pyridine precursor.[4] This method involves the saturation of the aromatic ring through the addition of hydrogen. While conceptually simple, the kinetic performance is highly dependent on a careful selection of catalysts and reaction conditions to overcome the aromatic stability of the pyridine ring and to mitigate potential catalyst inhibition by the nitrogen lone pair.[4]
Kinetic and Mechanistic Insights
The hydrogenation of pyridines is a surface-catalyzed reaction, typically involving heterogeneous catalysts. The overall rate is governed by several interconnected factors:
-
Catalyst Activity: Platinum group metals are highly effective, with activity generally following the order Rh > Ru > Pt > Pd. Ruthenium on alumina (Ru/Al₂O₃) has demonstrated exceptionally high activity, achieving over 99% yield in seconds at elevated temperatures and pressures.[5] Platinum(IV) oxide (PtO₂), or Adam's catalyst, is a classic and reliable choice, often used under milder conditions but for longer reaction times (6-10 hours).[5][6][7]
-
Pressure and Temperature: Higher hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, thereby accelerating the reaction rate. Similarly, elevated temperatures increase the kinetic energy of the molecules, helping to overcome the activation energy of the aromatic ring reduction.[8][9] However, conditions are often harsh (20-100 atm, 80-250°C), requiring specialized equipment.[2][5]
-
Substrate and Solvent Effects: The electronic properties of substituents on the pyridine ring can influence the reaction rate.[2] Acidic additives are often employed to protonate the pyridine nitrogen. This prevents the lone pair from strongly coordinating to and poisoning the metal catalyst surface, thereby enhancing the reaction rate.[4]
Experimental Protocol: Hydrogenation of Methyl Pipecolinates using PtO₂
This protocol is adapted from a general method for the synthesis of various methyl-substituted pipecolinates, demonstrating a practical and reliable lab-scale application.[10]
-
Preparation: To a solution of the substituted methyl nicotinate (1.0 eq) in acetic acid (0.2 M), add Platinum(IV) oxide (PtO₂, 10 mol%).
-
Hydrogenation: Fit the reaction flask with a hydrogen-filled balloon and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the desired piperidine derivative. Yields for this method are generally high, often in the 50-90% range for a single diastereomer.[10]
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of a pyridine derivative.
Reductive Amination: Versatility in Ring Construction
Reductive amination is a powerful and highly versatile strategy for forming C-N bonds and is widely applied to piperidine synthesis, particularly through intramolecular pathways.[11] The most common approach involves the cyclization of a linear precursor containing amine and carbonyl functionalities (or their equivalents), such as a 1,5-dicarbonyl compound, which reacts with an amine source.[6]
Kinetic and Mechanistic Insights
The reaction proceeds via a two-stage mechanism: the initial formation of an enamine or iminium ion, followed by intramolecular cyclization and reduction.[6][12]
-
Rate-Determining Step: The kinetics can be complex. The initial formation of the iminium ion is often acid-catalyzed and can be the rate-determining step. The subsequent intramolecular cyclization is governed by stereoelectronic factors and ring strain considerations for the transition state.
-
Choice of Reducing Agent: The choice of reducing agent is critical for kinetic control. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[12] This selectivity prevents premature reduction of the precursor and allows the iminium ion concentration to build, facilitating the cyclization.
-
pH Control: The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 4-6) are typically optimal to catalyze iminium ion formation without deactivating the amine nucleophile through excessive protonation.
Experimental Protocol: Double Reductive Amination of a 1,5-Dicarbonyl Precursor
This protocol describes a general procedure for synthesizing substituted piperidines from 1,5-dicarbonyl compounds.[6]
-
Preparation: Dissolve the 1,5-dicarbonyl compound (1.0 eq) and an ammonium salt such as ammonium acetate (1.5 eq) in a suitable solvent like methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 5-6 using acetic acid.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully adding aqueous HCl. Basify the solution with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography. Yields for this double reductive amination are typically in the 73-77% range.[5]
Mechanism of Intramolecular Reductive Amination
Caption: Key mechanistic steps in piperidine synthesis via reductive amination.
Aza-Diels-Alder Reaction: Controlled Cycloaddition
The aza-Diels-Alder reaction is a [4+2] cycloaddition that provides a powerful method for constructing the six-membered tetrahydropyridine ring, a direct precursor to piperidines.[13] The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, which involves an electron-poor aza-diene and an electron-rich dienophile, is particularly effective for creating highly substituted systems.[13]
Kinetic and Mechanistic Insights
As a pericyclic reaction, the kinetics of the aza-Diels-Alder are primarily dictated by frontier molecular orbital (FMO) theory.
-
Activation Energy: The reaction rate is dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the aza-diene. A smaller energy gap leads to a lower activation energy and a faster reaction.
-
Catalysis: Lewis acids are often used as catalysts. They coordinate to the aza-diene, lowering its LUMO energy, which narrows the HOMO-LUMO gap and dramatically accelerates the reaction rate, often allowing it to proceed at lower temperatures.
-
Solvent Effects: The concerted nature of the Diels-Alder reaction means it is less sensitive to solvent polarity than reactions involving charged intermediates. However, solvent choice can influence catalyst activity and substrate solubility.
-
Reaction Time: These reactions can be very fast, sometimes completing in a few hours at room temperature, especially when catalyzed.
Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA)
This is a general protocol for the synthesis of a tetrahydropyridine ring system.[13]
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aza-diene (1.0 eq) in a dry, non-polar solvent such as dichloromethane or toluene.
-
Addition of Dienophile: Add the electron-rich dienophile (e.g., an enol ether, 1.2 eq).
-
Catalysis (Optional): If required, add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) and stir the mixture at the desired temperature (ranging from -78°C to room temperature).
-
Monitoring: Follow the disappearance of the starting materials using TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude tetrahydropyridine product by flash column chromatography. The resulting tetrahydropyridine can then be reduced to the corresponding piperidine in a subsequent step.
Mechanism of the Aza-Diels-Alder Reaction
Caption: Concerted mechanism of the [4+2] aza-Diels-Alder cycloaddition.
One-Pot Multicomponent Synthesis: An Efficiency-Driven Approach
Multicomponent reactions (MCRs) construct complex molecules by combining three or more starting materials in a single pot. For piperidine synthesis, a well-studied example involves the one-pot reaction of an aromatic aldehyde, an aniline, and a β-ketoester.[14][15] This approach is highly valued for its operational simplicity and atom economy.
Kinetic and Mechanistic Insights
Detailed kinetic studies, often using UV-vis spectrophotometry, have provided significant insight into this class of reactions.[14][15][16]
-
Reaction Order: The overall reaction has been shown to follow second-order kinetics.[14][15]
-
Rate-Determining Step: The first step of the reaction mechanism, the condensation between the aromatic aldehyde and the aniline to form an imine (Schiff base), is the rate-determining step (RDS).[14][15] Subsequent steps, including the Michael addition of the β-ketoester and the final intramolecular cyclization/dehydration, are comparatively fast.
-
Solvent and Temperature Effects: The solvent plays a crucial role. While methanol is a common solvent, studies have shown that ethanol can enhance the reaction rate.[14][16] As expected, the reaction rate increases with temperature, and analysis using Arrhenius and Eyring plots allows for the calculation of activation parameters (Ea, ΔH‡, ΔS‡), providing a deeper thermodynamic understanding of the transition state.[16] For instance, in one study, the rate constant increased significantly as the temperature rose from 20°C to 40°C.[16]
Experimental Protocol: Kinetic Analysis of a Multicomponent Piperidine Synthesis
This protocol is based on methodologies used to study the kinetics of the tartaric acid-catalyzed synthesis of highly substituted piperidines.[14][15]
-
Stock Solutions: Prepare separate stock solutions of the aromatic aldehyde, aniline, and β-ketoester in the chosen solvent (e.g., methanol or ethanol) at known concentrations.
-
Reaction Initiation: In a 10 mm quartz cuvette, mix the solutions of the aniline and β-ketoester with the tartaric acid catalyst. Place the cuvette in a thermostated cell holder of a UV-vis spectrophotometer. Initiate the reaction by adding the aldehyde solution.
-
Data Acquisition: Immediately begin monitoring the reaction by recording the change in absorbance of the product at its λ_max over time.
-
Kinetic Analysis: Under pseudo-first-order conditions (using a large excess of two reactants), the rate constant for the RDS can be determined from the slope of the plot of ln(A∞ - At) versus time. The overall second-order rate constant is then calculated from these pseudo-first-order constants.
Workflow for Kinetic Analysis via UV-vis Spectrophotometry
Caption: Workflow for determining reaction kinetics using UV-vis spectrophotometry.
Comparative Summary of Reaction Kinetics
| Synthesis Method | Typical Reaction Time | Conditions | Key Rate-Influencing Factors | Typical Kinetic Order |
| Catalytic Hydrogenation | Seconds to 16+ hours[5][10] | High Pressure (20-100 atm), High Temperature (80-250°C) | Catalyst type (Rh, Ru, Pt), H₂ pressure, temperature, acidic additives | Pseudo-zero or first-order (surface concentration dependent) |
| Reductive Amination | 12 - 24 hours[6] | Ambient Temperature, Mildly Acidic (pH 4-6) | Reducing agent choice (e.g., NaBH₃CN), pH, substrate structure | Complex; often depends on the rate-determining step (imine formation or cyclization) |
| Aza-Diels-Alder | 1 - 12 hours | Low to Ambient Temperature (-78°C to RT) | Lewis acid catalyst, HOMO-LUMO gap of reactants, temperature | Typically second-order (bimolecular cycloaddition) |
| Multicomponent Reaction | Minutes to hours[14][15] | Ambient Temperature | Catalyst, solvent polarity (Methanol vs. Ethanol), temperature, reactant concentrations | Overall second-order[14][15] |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of a synthetic method for constructing the piperidine ring is a strategic decision guided by the specific requirements of the target molecule and the practical constraints of the laboratory.
-
For large-scale, cost-effective synthesis of simple piperidines, Catalytic Hydrogenation is unparalleled in its efficiency and atom economy, despite requiring specialized high-pressure equipment. Its kinetics are rapid under optimized conditions.[1][2]
-
For building complex, functionalized piperidines from acyclic precursors, Reductive Amination offers exceptional versatility. Its kinetics are moderate and highly tunable through the careful control of pH and the choice of reducing agent, allowing for methodological precision.[6][11]
-
For stereocontrolled synthesis of tetrahydropyridine precursors, the Aza-Diels-Alder reaction is a powerful tool. Its predictable kinetics, governed by FMO theory, and the ability to accelerate the reaction with catalysis make it a prime choice for asymmetric synthesis.[13]
-
For rapid discovery and library synthesis , Multicomponent Reactions provide a highly efficient pathway. The well-defined second-order kinetics and a clear rate-determining step allow for rational optimization, making it an attractive option for high-throughput chemistry.[14][17]
By understanding the kinetic landscape of these diverse synthetic routes, researchers can make informed decisions, transforming a synthetic challenge into a predictable and efficient process.
References
-
D. O. Tymoshenko, D. S. Granat, M. V. Kachaeva, S. M. Golovach, T. O. Sytnik, S. V. Shishkina, O. V. Vashchenko, S. M. Kovalenko, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, Pharmaceuticals, 2023.
-
D. O. Tymoshenko, D. S. Granat, M. V. Kachaeva, S. M. Golovach, T. O. Sytnik, S. V. Shishkina, O. V. Vashchenko, S. M. Kovalenko, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, National Center for Biotechnology Information, 2023.
-
M. Mokhtary, F. T. Zarna, Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst, PubMed, 2017.
-
BenchChem, A Comparative Review of Synthetic Methods for Piperidine Rings, BenchChem, 2025.
-
M. Mokhtary, K. Mahooti, Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities, Advanced Journal of Chemistry, Section A, 2024.
-
BenchChem, A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes, BenchChem, 2025.
-
T. Atake, T. Fuchigami, Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor, National Center for Biotechnology Information, 2022.
-
M. Mokhtary, F. T. Zarna, Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst, ResearchGate, 2017.
-
DTIC, Piperidine Synthesis, Defense Technical Information Center, 1987.
-
Organic Chemistry Portal, Synthesis of piperidines, Organic-Chemistry.org, 2024.
-
M. Mokhtary, S. T. G. E. Zadeh, Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches, Asian Journal of Green Chemistry, 2023.
-
S. P. Jones, J. D. Firth, M. C. Wheldon, et al., Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates, RSC Medicinal Chemistry, 2022.
-
D. O. Tymoshenko, D. S. Granat, M. V. Kachaeva, et al., Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, ResearchGate, 2023.
-
Chemistry World, New modular strategy reduces piperidine synthesis steps for pharmaceuticals, Chemistry World, 2024.
-
D. O. Tymoshenko, D. S. Granat, M. V. Kachaeva, et al., Peer Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications", MDPI, 2023.
-
A. J. Sterling, T. A. T. Smith, P. O'Brien, Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments, The Journal of Organic Chemistry, 2022.
-
A. L. Trimble, M. D. Lebar, J. M. Novogradac, et al., Reductive Amination in the Synthesis of Pharmaceuticals, Chemical Reviews, 2019.
-
Sci-Hub, Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction, Synfacts, 2011.
-
ResearchGate, Catalytic hydrogenation of pyridines in water, ResearchGate, 2021.
-
ResearchGate, TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins, ResearchGate, 2016.
-
J. Ashenhurst, Reductive Amination, and How It Works, Master Organic Chemistry, 2017.
-
Chemistry LibreTexts, Factors Affecting Reaction Rates (Kinetics), Chemistry LibreTexts, 2020.
-
BenchChem, Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine, BenchChem, 2025.
-
BenchChem, Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction, BenchChem, 2025.
-
S. M. T. Hojat, P. Lafite, P. M. D. D. Ferreira, M. I. Ismael, Reductive Amination Routes in the Synthesis of Piperidine IminoSugars, ResearchGate, 2018.
-
M. R. Kendal, Factors that Affect the Rate of Reactions, BCcampus, 2014.
-
Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation), Organic-Chemistry.org, 2021.
-
H. Wang, L. Wang, Y. Li, et al., TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins, PubMed, 2016.
-
Khan Academy, Factors affecting reaction rates, YouTube, 2021.
-
R. R. Raju, M. Sreenivasulu, K. V. S. Ranganath, Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst, ResearchGate, 2015.
-
N. A. M. F. Nivole, G. C. T. A. D. W. Jones, Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches, Organic Chemistry Frontiers, 2014.
-
Y. H. Lee, Y. C. Lee, H. J. Lee, et al., Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds, National Center for Biotechnology Information, 2024.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 17. ajchem-a.com [ajchem-a.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
